molecular formula C20H18FN3OS B12135846 (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B12135846
M. Wt: 367.4 g/mol
InChI Key: TUXYTCAHIQSRON-JXAWBTAJSA-N
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Description

The compound (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one belongs to the class of 5-arylidene-1,3-thiazol-4(5H)-one derivatives. These compounds are characterized by a thiazolidinone core substituted with an arylidene group at the 5-position and a piperazine moiety at the 2-position. The Z-configuration of the benzylidene group is critical for maintaining stereochemical integrity and biological activity .

Synthetic routes for this class of compounds often involve Knoevenagel condensation to introduce the arylidene group and nucleophilic displacement reactions to install the piperazine substituent. Microwave-assisted synthesis has been employed to improve reaction efficiency, yielding products in 75–88% under optimized conditions (80–100°C, 20–60 min) .

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H18FN3OS/c21-16-8-4-5-9-17(16)23-10-12-24(13-11-23)20-22-19(25)18(26-20)14-15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-

InChI Key

TUXYTCAHIQSRON-JXAWBTAJSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzylidene group, and the attachment of the piperazine moiety. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes and pathways.

Medicine

In medicine, (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the arylidene substituent and the nature of the piperazine/amine group. Selected examples include:

Compound Name Arylidene Group Piperazine/Amino Substituent Melting Point (°C) Yield (%)
(5Z)-5-Benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one Benzylidene 4-(2-Fluorophenyl)piperazin-1-yl Not reported Not reported
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) 1,3-Benzodioxol-5-yl Piperazin-1-yl >260 78
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) 4-Hydroxy-3-methoxybenzyl Morpholin-1-yl 251–253 88
(5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one (5o) 2,3-Dihydro-benzofuran-5-yl Piperidin-1-yl 252–254 86
(5Z)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-Hydroxybenzylidene 4-(4-Chlorophenyl)piperazin-1-yl Not reported Not reported

Key Observations:

  • Electron-Withdrawing Substituents: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in ).
  • Hydrogen Bonding: Hydroxy or methoxy groups on the arylidene moiety (e.g., 5c) improve solubility and kinase binding via hydrogen bonding .
  • Piperazine vs. Piperidine: Piperazine derivatives generally exhibit higher polarity and improved water solubility compared to piperidine analogs (e.g., 5o vs. 5e) .

Antiproliferative Activity

Selected compounds demonstrate in vitro activity against tumor cell lines:

Compound Name Cell Line (IC50, µM) Notes
(5Z)-5-Arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives Huh7 D12: 1.2–15.3 Activity correlates with DYRK1A inhibition
(5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives MDA-MB 231: 2.8–18.7 Morpholine substituents enhance uptake

The target compound’s fluorophenyl group may improve blood-brain barrier penetration, making it a candidate for neurological disorders linked to DYRK1A dysregulation .

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